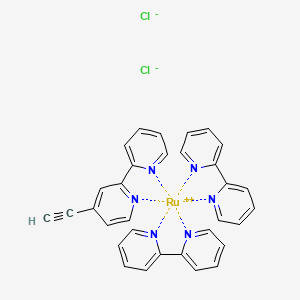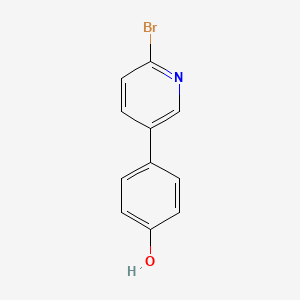
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the stepwise introduction of halogen atoms through electrophilic aromatic substitution reactions. For example, starting with a fluorobenzene derivative, bromination and chlorination can be carried out under controlled conditions using bromine and chlorine reagents, respectively. The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene involves its interaction with molecular targets through its halogen atoms and aromatic ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of biological activity. The presence of multiple halogens enhances its reactivity and binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-chloro-4-fluorobenzene
- 2-Bromo-1-chloro-4-(methyl)-3-fluorobenzene
- 2-Bromo-1-chloro-4-(ethyl)-3-fluorobenzene
Uniqueness
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to its analogs. This structural feature allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H4BrCl2F |
|---|---|
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
2-bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChI-Schlüssel |
HOHKHLOWHMABRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CCl)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




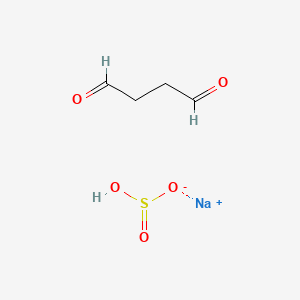
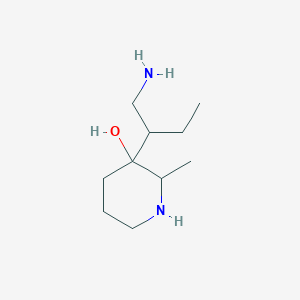

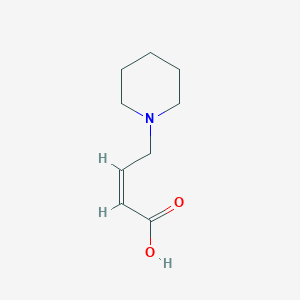



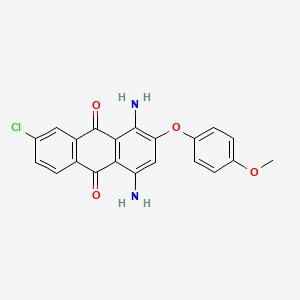
![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
